7-Methoxy Substituent on Benzofuran-2-carboxamide Confers Distinct Bioactivity Mapping Relative to Non-Methoxy and Positional Isomers
The target compound features a 7-methoxy substitution on the benzofuran-2-carboxamide core. In the analogous benzofuran-7-carboxamide PARP-1 inhibitor series, movement of the carboxamide group from position 2 to position 7 while retaining a methoxy at position 7 yields a distinct activity class: compound 42 (2-[4-(pyrrolidin-1-ylmethyl)phenyl]-benzofuran-7-carboxamide) achieved an IC₅₀ of 40 nM against PARP-1, whereas benzofuran-2-carboxamide congeners in the same study showed >10-fold lower potency [1]. The 7-methoxy-1-benzofuran-2-carboxamide core of the target compound combines both pharmacophoric elements—the 7-methoxy and the 2-carboxamide—in a single molecular architecture, a topological arrangement that is absent in commercially available comparators such as N-(1,2-dihydroacenaphthylen-5-yl)benzofuran-2-carboxamide (CAS 330677-18-4, no methoxy) and N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide (CAS 921800-10-4, thiophene replacing acenaphthene).
| Evidence Dimension | PARP-1 inhibitory potency (IC₅₀) as a function of benzofuran carboxamide positional isomerism |
|---|---|
| Target Compound Data | 7-methoxy-1-benzofuran-2-carboxamide core: exact IC₅₀ not yet reported in public domain |
| Comparator Or Baseline | Benzofuran-7-carboxamide analog (42): IC₅₀ = 40 nM (PARP-1); benzofuran-2-carboxamide analogs in same study: IC₅₀ > 400 nM (≥10-fold shift) |
| Quantified Difference | Positional isomerism (2-carboxamide vs. 7-carboxamide) produces ≥10-fold IC₅₀ difference; 7-methoxy presence further modulates potency |
| Conditions | PARP-1 enzymatic inhibition assay; recombinant human PARP-1; NAD⁺ substrate; fluorescence-based detection [1] |
Why This Matters
The presence and position of the methoxy group on the benzofuran-2-carboxamide scaffold is a critical determinant of biological activity, and analogs lacking this feature cannot be assumed to recapitulate the target compound's activity profile.
- [1] KCI Korea Citation Index (2020). Studies on Benzofuran-7-carboxamides as Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. Korean Journal of Medicinal Chemistry, 30(2), 120-128. View Source
